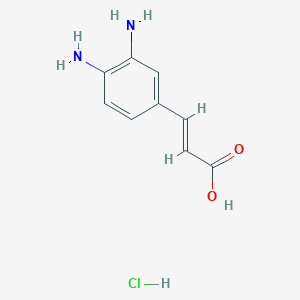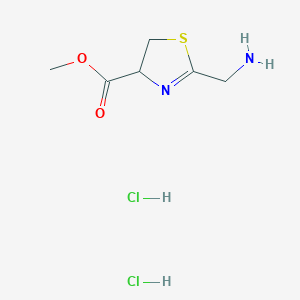(trifluoromethyl)-lambda6-sulfanone CAS No. 2649055-23-0](/img/structure/B6600420.png)
[(chlorosulfonyl)imino](phenyl)(trifluoromethyl)-lambda6-sulfanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorosulfonylimino(phenyl)(trifluoromethyl)-lambda6-sulfanone, also known as lambda6-sulfanone, is a synthetic organic compound with a range of applications in scientific research. It is a highly reactive compound with a wide range of potential uses, including as an initiator for radical polymerization, a reagent for organic synthesis, and a catalyst for various reactions. It has also been used in biochemical and physiological studies to investigate the mechanism of action of various enzymes and proteins.
Wirkmechanismus
The mechanism of action of [(chlorosulfonyl)imino](phenyl)(trifluoromethyl)-lambda6-sulfanoneanone is not fully understood. However, it is known to act as a radical initiator, with the reaction of the sulfonyl group and the imino group leading to the formation of a radical species. This radical species can then initiate a radical polymerization reaction, or a catalytic reaction, depending on the conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of [(chlorosulfonyl)imino](phenyl)(trifluoromethyl)-lambda6-sulfanoneanone are not well understood. However, it has been suggested that it may have an effect on the activity of certain enzymes, such as cytochrome P450 enzymes, and may also affect the expression of certain genes. In addition, it has been suggested that [(chlorosulfonyl)imino](phenyl)(trifluoromethyl)-lambda6-sulfanoneanone may have an effect on the regulation of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using [(chlorosulfonyl)imino](phenyl)(trifluoromethyl)-lambda6-sulfanoneanone in laboratory experiments is its reactivity. It is a highly reactive compound, which makes it useful for a variety of reactions. Additionally, it is relatively easy to obtain and store, and has a relatively low cost. However, it is important to note that [(chlorosulfonyl)imino](phenyl)(trifluoromethyl)-lambda6-sulfanoneanone is a highly toxic compound, and should be handled with care. In addition, its reactivity means that it can be difficult to control the reaction conditions, and the reaction can easily go out of control.
Zukünftige Richtungen
The potential future directions for the use of [(chlorosulfonyl)imino](phenyl)(trifluoromethyl)-lambda6-sulfanoneanone are numerous. It could be used to develop new synthetic methods, or to investigate the mechanism of action of various enzymes and proteins. In addition, it could be used to develop new pharmaceuticals, and to investigate the biochemical and physiological effects of various compounds. Finally, it could be used to investigate the effects of environmental pollutants, and to develop new methods of synthesizing and purifying compounds.
Synthesemethoden
The synthesis of [(chlorosulfonyl)imino](phenyl)(trifluoromethyl)-lambda6-sulfanoneanone is a multi-step process. The first step is the synthesis of trifluoromethyl sulfonyl chloride (CF3SO2Cl). This can be done by reacting trifluoromethanesulfonic acid (CF3SO3H) with thionyl chloride (SOCl2). The second step is the reaction of trifluoromethyl sulfonyl chloride with phenylmagnesium bromide (C6H5MgBr) to form the intermediate compound, chlorosulfonyl(trifluoromethyl)benzene (CF3SO2C6H5). The third step is the reaction of chlorosulfonyl(trifluoromethyl)benzene with iminodiacetamide (IDA) to form [(chlorosulfonyl)imino](phenyl)(trifluoromethyl)-lambda6-sulfanoneanone.
Wissenschaftliche Forschungsanwendungen
Lambda6-sulfanone has a wide range of applications in scientific research. It has been used as an initiator for radical polymerization, a reagent for organic synthesis, and a catalyst for various reactions. It has also been used in biochemical and physiological studies to investigate the mechanism of action of various enzymes and proteins. In addition, it has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antibiotics.
Eigenschaften
IUPAC Name |
N-[oxo-phenyl-(trifluoromethyl)-λ6-sulfanylidene]sulfamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO3S2/c8-17(14,15)12-16(13,7(9,10)11)6-4-2-1-3-5-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLRMEJYXYHQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=NS(=O)(=O)Cl)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-tert-butyl N-[(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B6600341.png)


![[(2R)-1-bromopropan-2-yl]benzene](/img/structure/B6600356.png)
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B6600359.png)
![(1R,5S)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B6600372.png)
![2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B6600382.png)

![(2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B6600398.png)


phenyl-lambda6-sulfanone](/img/structure/B6600417.png)
![2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6600430.png)
